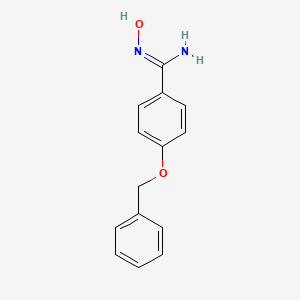

4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide

Description

Properties

Molecular Formula |

C14H14N2O2 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |

InChI Key |

QBOOJKVECPVATQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N/O)/N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Introduction of the Benzyloxy Group

The benzyloxy moiety is typically introduced via nucleophilic substitution or microwave-assisted benzylation. In a representative method, 4-hydroxybenzaldehyde is reacted with benzyl chloride in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). For instance, microwave irradiation at 320 W significantly accelerates the reaction, achieving a 63.8% yield of 4-(benzyloxy)phenol. This step is critical for ensuring regioselectivity and minimizing side products.

Table 1: Benzylation Conditions and Yields

Formation of the Carboximidamide Group

The carboximidamide functionality is introduced via guanylation or hydroxylamine-mediated reactions. A two-step approach involves:

-

Conversion to a nitrile intermediate : 4-(Benzyloxy)benzonitrile is synthesized by treating 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride under acidic conditions.

-

Reaction with hydroxylamine : The nitrile undergoes nucleophilic addition with hydroxylamine in ethanol at 80°C, forming the target carboximidamide. Catalysts such as mercury(II) chloride (HgCl₂) or palladium on carbon (Pd/C) enhance reaction efficiency, with yields ranging from 60% to 75%.

Table 2: Carboximidamide Synthesis Parameters

| Intermediate | Reagent | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 4-(Benzyloxy)benzonitrile | NH₂OH·HCl | HgCl₂ | Ethanol | 80°C | 68% |

| 4-(Benzyloxy)benzamide | NH₂OH | Pd/C | THF | 100°C | 72% |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for benzylation due to their ability to stabilize transition states. Elevated temperatures (80–100°C) improve reaction kinetics but may necessitate inert atmospheres to prevent oxidation. For carboximidamide formation, ethanol or methanol ensures solubility of hydroxylamine while minimizing side reactions.

Catalytic Systems

-

Benzylation : Potassium iodide (KI) acts as a phase-transfer catalyst in benzyl chloride reactions, enhancing nucleophilic displacement.

-

Guanylation : Boc-protected isothiourea derivatives, in the presence of triethylamine (Et₃N), facilitate carboximidamide formation with >95% purity after HPLC purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from hours to minutes. For example, benzylation under flow conditions (residence time: 5 min) achieves 85% yield with automated quality control.

Waste Mitigation Strategies

-

Solvent recycling : DMF and acetone are recovered via distillation, reducing environmental impact.

-

Byproduct utilization : Hydroquinone bis(benzyl ether), a common byproduct, is repurposed in polymer synthesis.

Analytical and Purification Techniques

Characterization

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N’-hydroxybenzene-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide. For instance, derivatives of sclerotiorin, which share similar functional groups, exhibited significant cytotoxicity against various cancer cell lines. Notably, some derivatives demonstrated IC50 values as low as 6.39 μM against breast cancer cells, indicating strong anti-tumor activity .

Table 1: Cytotoxicity of Sclerotiorin Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Derivative 3 | 6.39 | MDA-MB-435 |

| Derivative 7 | 9.20 | A549 |

| Derivative 12 | 9.76 | MDA-MB-435 |

COX-2 Inhibition

The compound has also been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. Certain derivatives showed COX-2 inhibition ratios comparable to indomethacin, a well-known anti-inflammatory drug . This suggests that compounds like 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide may serve as lead compounds for developing new anti-inflammatory agents.

Small Molecule Carriers for siRNA Delivery

Research indicates that small molecules can be engineered to enhance the delivery of small interfering RNA (siRNA) and microRNA (miRNA). The incorporation of compounds like 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide into nanoparticle formulations may improve cellular uptake and targeting efficiency, potentially leading to advancements in gene therapy .

Table 2: Characteristics of siRNA Delivery Systems

| Delivery System | Composition | Phase |

|---|---|---|

| TKM-PLK1 | Nucleic acid-lipid particles | Phase II |

| CALAA-01 | siRNA complexed with cationic cyclodextrin | Phase I |

Organic Buffering Agent

4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide has been identified as a non-ionic organic buffering agent suitable for biological applications, particularly in cell culture environments where maintaining a stable pH is crucial . This property can be leveraged in various laboratory settings to optimize conditions for cellular growth and experimentation.

Structure-Activity Relationship Studies

A comprehensive study on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the benzene ring and carboximidamide functionality significantly influence biological activity. For instance, the introduction of bulky substituents was found to enhance cytotoxicity against certain cancer cell lines .

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Electronic Effects

- Benzyloxy (-OCH2C6H5): Electron-donating via resonance (oxygen lone pairs), but steric hindrance from the benzyl group may dominate interactions.

- Chloro (-Cl) : Electron-withdrawing inductive effect reduces electron density on the benzene ring, possibly stabilizing negative charges in intermediates or transition states during reactions .

- Trifluoromethyl (-CF3) : Strong electron-withdrawing effect via induction, lowering pKa of the N-hydroxy group and increasing its ability to act as a metal ligand (e.g., in HDAC inhibition) .

- Propoxy (-OCH2CH2CH3) : Electron-donating but less bulky than benzyloxy, offering a balance between solubility and membrane permeability .

Biological Activity

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H17N3O2

- Molecular Weight : 283.33 g/mol

- IUPAC Name : 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide

The biological activity of 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Inhibition of Enzymes : The compound can inhibit specific enzymes involved in cancer progression, such as tankyrases and PARP-1, which are crucial for cellular processes like telomere maintenance and DNA repair .

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria .

- Antioxidant Effects : The compound may also exhibit antioxidant properties, contributing to its potential therapeutic effects in oxidative stress-related diseases .

Biological Activity Data

| Activity Type | IC50 Values (µM) | Tested Cell Lines/Organisms |

|---|---|---|

| Anticancer | 7.57 (HepG2) | HepG2, MCF-7 |

| Antimicrobial | 91.7 (C. albicans) | C. albicans, S. aureus |

| Antioxidant | - | DPPH and ABTS assays |

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Efficacy :

-

Mechanistic Insights :

- Investigations into the mechanism revealed that 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide interacts with the tankyrase enzyme family, which plays a role in various cellular processes linked to cancer development. This interaction suggests a promising avenue for developing novel anticancer therapies targeting these pathways .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide?

Answer: The synthesis typically involves coupling O-benzyl hydroxylamine hydrochloride with a benzoyl chloride derivative under controlled conditions. Key steps include:

- Reagents : O-Benzyl hydroxylamine hydrochloride (purchased from suppliers like Oakwood Chemical), acylating agents (e.g., 4-substituted benzoyl chlorides), and bases like sodium carbonate .

- Conditions : Reactions are carried out in dichloromethane (DCM) at 0–25°C with vigorous stirring. Temperature control is critical to avoid side reactions (e.g., hydrolysis of intermediates) .

- Optimization : Use Design of Experiments (DoE) to screen variables (solvent polarity, stoichiometry, temperature). For example, fractional factorial designs can identify critical parameters for yield improvement .

Q. Table 1: Common Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| 1 | O-Benzyl hydroxylamine + benzoyl chloride in DCM, 0°C | 60–75% | Competing hydrolysis at higher temperatures |

| 2 | Sodium carbonate as base, 24h stirring | 70–85% | Requires strict anhydrous conditions |

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

Answer:

Q. How is the biological activity of this compound evaluated in preliminary studies?

Answer:

Q. What chemical reactions are most relevant for modifying the compound’s structure?

Answer:

Q. What safety protocols are essential when handling this compound?

Answer:

- Hazard Analysis : Conduct a risk assessment for mutagenicity (Ames II testing) and decomposition risks (DSC analysis for thermal stability) .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation of fine powders .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

Q. Table 2: Computational Workflow

| Step | Tool/Method | Application |

|---|---|---|

| 1 | Gaussian 16 (DFT) | Optimize geometry and calculate electrostatic potentials |

| 2 | AutoDock Vina | Predict binding affinity to E. coli DNA gyrase |

| 3 | MD Simulations (GROMACS) | Assess stability of ligand-protein complexes |

Q. How to resolve contradictions in reported biological activity data?

Answer:

Q. What strategies optimize reaction yields in scale-up syntheses?

Answer:

Q. How to investigate the mechanism of action in biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.